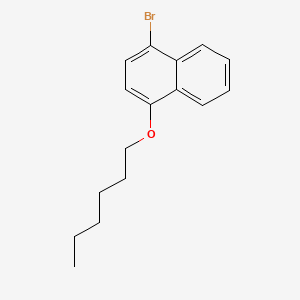
1-Bromo-4-hexyloxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-hexyloxynaphthalene is an organic compound with the molecular formula C16H19BrO and a molecular weight of 307.23 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a hexyloxy group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-hexyloxynaphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by etherification. The bromination of naphthalene typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
The etherification step involves the reaction of the brominated naphthalene with hexanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-hexyloxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding naphthalene derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-hexyloxynaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-4-hexyloxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and the hexyloxy group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromonaphthalene: A simpler analog with only a bromine atom substituted at the first position.
1-Bromo-4-methylnaphthalene: Similar structure but with a methyl group instead of a hexyloxy group.
1-Bromo-4-ethoxynaphthalene: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
1-Bromo-4-hexyloxynaphthalene is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the hexyloxy group can influence the compound’s interactions with biological molecules, making it a valuable intermediate in drug development and other applications .
Eigenschaften
CAS-Nummer |
66052-08-2 |
|---|---|
Molekularformel |
C16H19BrO |
Molekulargewicht |
307.22 g/mol |
IUPAC-Name |
1-bromo-4-hexoxynaphthalene |
InChI |
InChI=1S/C16H19BrO/c1-2-3-4-7-12-18-16-11-10-15(17)13-8-5-6-9-14(13)16/h5-6,8-11H,2-4,7,12H2,1H3 |
InChI-Schlüssel |
IDDQEDUFJYAFOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
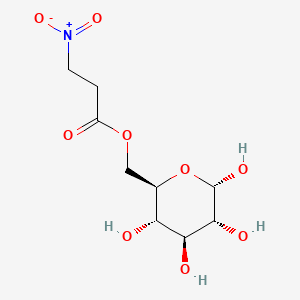

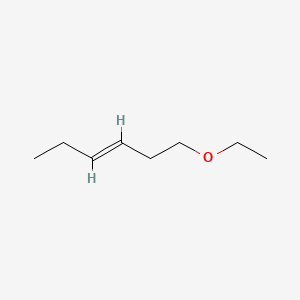
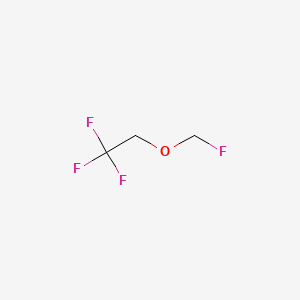
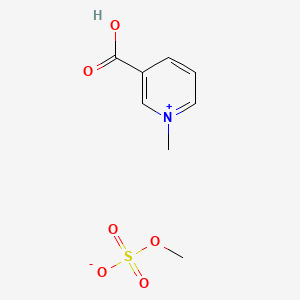
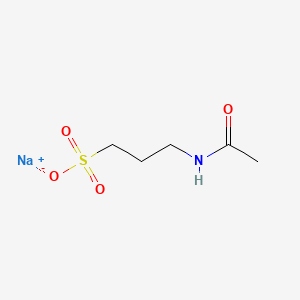


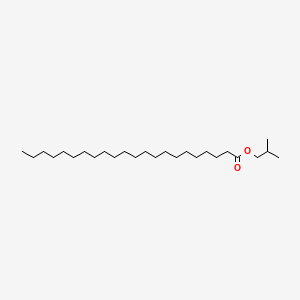
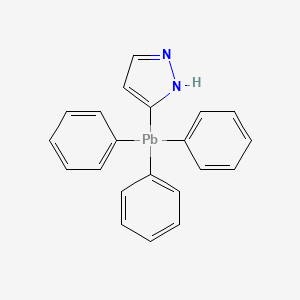

![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)

